molecular formula C30H32N4O8 B8099263 Z-D-Arg(Cbz)2-OH

Z-D-Arg(Cbz)2-OH

Cat. No.: B8099263
M. Wt: 576.6 g/mol
InChI Key: HZQIQHGUQPYWSW-RUZDIDTESA-N
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Description

Z-D-Arg(Cbz)2-OH: is a synthetic derivative of the amino acid arginine. It is characterized by the presence of two benzyloxycarbonyl (Cbz) protecting groups attached to the arginine molecule. This compound is often used in peptide synthesis due to its stability and the ease with which the protecting groups can be removed under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-D-Arg(Cbz)2-OH typically involves the protection of the arginine molecule with benzyloxycarbonyl groups. The process can be summarized as follows:

    Protection of the Amino Group: The amino group of arginine is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate or triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane.

    Protection of the Guanidino Group: The guanidino group of arginine is then protected using a similar procedure, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of arginine are reacted with benzyloxycarbonyl chloride under controlled conditions to ensure high yield and purity.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Z-D-Arg(Cbz)2-OH can undergo various chemical reactions, including:

    Deprotection Reactions: The benzyloxycarbonyl groups can be removed under acidic or hydrogenolytic conditions to yield free arginine.

    Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: Common reagents for deprotection include trifluoroacetic acid (TFA) for acidic conditions or palladium on carbon (Pd/C) for hydrogenolysis.

    Coupling: Reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used in peptide coupling reactions.

Major Products

The major products formed from these reactions include free arginine after deprotection and various peptides when used in peptide synthesis.

Scientific Research Applications

Z-D-Arg(Cbz)2-OH has several applications in scientific research:

    Peptide Synthesis: It is widely used in the synthesis of peptides due to its stability and ease of deprotection.

    Biological Studies: It serves as a precursor for the synthesis of arginine-containing peptides, which are important in studying protein-protein interactions and enzyme functions.

    Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of Z-D-Arg(Cbz)2-OH primarily involves its role as a protected form of arginine. The protecting groups prevent unwanted side reactions during peptide synthesis. Upon deprotection, the free arginine can participate in various biological processes, including protein synthesis and nitric oxide production.

Comparison with Similar Compounds

Similar Compounds

    Z-Arg(Z)2-OH: Another protected form of arginine with similar properties and applications.

    Cbz-Arg(Cbz)2-OH: A synonym for Z-D-Arg(Cbz)2-OH, often used interchangeably.

Uniqueness

This compound is unique due to its dual protection, which provides enhanced stability during synthetic procedures. This makes it particularly useful in complex peptide synthesis where selective deprotection is required.

By understanding the properties, synthesis, and applications of this compound, researchers can effectively utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

(2R)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(phenylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O8/c35-26(36)25(32-28(37)40-19-22-11-4-1-5-12-22)17-10-18-31-27(33-29(38)41-20-23-13-6-2-7-14-23)34-30(39)42-21-24-15-8-3-9-16-24/h1-9,11-16,25H,10,17-21H2,(H,32,37)(H,35,36)(H2,31,33,34,38,39)/t25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQIQHGUQPYWSW-RUZDIDTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CCCN=C(NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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